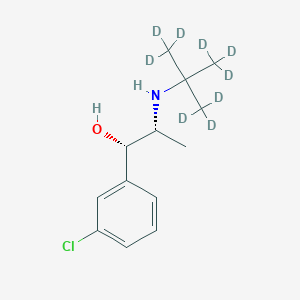

rac erythro-Dihydro Bupropion-d9

Description

Contextualization of Bupropion (B1668061) Metabolism and Metabolite Significance

The primary metabolic pathways of bupropion involve both oxidation and reduction. nih.gov The oxidative pathway, primarily mediated by the cytochrome P450 enzyme CYP2B6, leads to the formation of hydroxybupropion (B195616). nih.gov The reductive pathway, catalyzed by carbonyl reductases such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and aldo-keto reductases (AKRs), results in the formation of two diastereomeric amino alcohol metabolites: threohydrobupropion and erythrohydrobupropion. nih.govresearchgate.netpharmgkb.org These metabolites are not only present in significant concentrations in the plasma, sometimes exceeding that of bupropion itself, but they also exhibit pharmacological activity, contributing to the therapeutic and potential adverse effects of the parent drug. nih.gov

Role of Deuterium (B1214612) Labeling in Metabolic and Bioanalytical Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in modern pharmaceutical research. juniperpublishers.com The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, creates a compound that is chemically similar to the original but with a greater mass. This mass difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and broken more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond. nih.govresearchgate.net

This property of deuterated compounds is leveraged in several ways:

Metabolic Stability Studies: By strategically placing deuterium at sites of metabolism, researchers can slow down the metabolic process. This allows for a more detailed investigation of metabolic pathways and can lead to the development of drugs with improved pharmacokinetic profiles, such as a longer half-life and reduced formation of potentially toxic metabolites. juniperpublishers.comnih.gov

Bioanalytical Assays: Deuterated compounds are extensively used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they behave similarly during sample extraction and analysis. However, their different mass allows them to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the non-deuterated analyte in complex biological matrices like plasma and urine. nih.gov

Overview of erythro-Dihydrobupropion as a Key Metabolite

The deuterated form, rac erythro-Dihydrobupropion-d9 , incorporates nine deuterium atoms. This specific labeling makes it an ideal internal standard for bioanalytical methods aimed at quantifying erythrohydrobupropion and other bupropion-related compounds in biological samples. nih.gov Its use helps to ensure the accuracy and reliability of pharmacokinetic and metabolic studies.

Detailed Research Findings

Recent research has explored the impact of deuteration on the metabolic profile of bupropion, providing valuable insights that are relevant to understanding the utility of compounds like rac erythro-Dihydrobupropion-d9. A significant study investigated how selective deuteration of bupropion affects its metabolism in vitro. nih.govresearchgate.net In this study, deuterated analogs of bupropion were synthesized and incubated with human liver microsomes and hepatocytes to observe the formation of key metabolites. nih.govresearchgate.net

The findings demonstrated that strategic placement of deuterium atoms on the bupropion molecule can significantly alter its metabolic fate. nih.govresearchgate.net Specifically, the research showed a marked decrease in the formation of the primary oxidative metabolite, hydroxybupropion, in the deuterated analogs compared to the non-deuterated parent drug. nih.govresearchgate.net Furthermore, the formation of the reductive metabolites, including erythrohydrobupropion, was also found to be significantly lower with the deuterated bupropion analogs in primary human hepatocytes. nih.govresearchgate.net

These results highlight the potential of the kinetic isotope effect to slow down the enzymatic processes responsible for bupropion's metabolism. By making the C-H bonds at metabolic "hot spots" stronger through deuteration, the rate of metabolic conversion is reduced. nih.govresearchgate.net This research underscores the principle that deuteration can be a tool to create a drug with a more simplified pharmacokinetic profile and potentially improved tolerability. nih.govresearchgate.net

| Research Finding | Impact of Deuteration | Reference |

| Metabolite Formation | Significantly less formation of R,R- and S,S-hydroxybupropion and threo- and erythro-hydrobupropion from deuterated bupropion analogs in primary human hepatocytes compared to non-deuterated bupropion. | nih.govresearchgate.net |

| Racemization | Deuterated bupropion analogs exhibited a 20-25% decrease in racemization. | nih.govresearchgate.net |

| CYP2B6-mediated Metabolism | A significant decrease in the formation of CYP2B6-mediated R,R- or S,S-hydroxybupropion was observed with recombinant protein and human liver microsomes for the deuterated analogs. | nih.govresearchgate.net |

These findings, while not directly studying rac erythro-Dihydrobupropion-d9 as the primary substrate, provide a strong scientific rationale for its use in research. The observed alterations in metabolism with deuterated bupropion underscore the importance of stable isotope-labeled standards for accurately tracking and quantifying the metabolic pathways of the parent drug and its various metabolites.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-WSBYFTHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Rac Erythro Dihydro Bupropion D9

Synthetic Pathways for Dihydrobupropion Analogs

The generation of dihydrobupropion analogs, including the deuterated erythro form, originates from the parent compound, bupropion (B1668061). The key structural modification is the reduction of the ketone functional group in bupropion to a secondary alcohol, which creates a new chiral center. This results in the formation of two diastereomeric pairs of enantiomers: erythro- and threo-dihydrobupropion.

The strategic incorporation of deuterium (B1214612) into the bupropion structure is a critical first step. For rac erythro-Dihydrobupropion-d9, the nine deuterium atoms are located on the tert-butyl group. This is typically achieved by using a deuterated starting material in the synthesis of the bupropion precursor.

A common synthetic route involves a Friedel-Crafts type reaction where a deuterated tert-butyl precursor is used. For instance, tert-butanol-d10 (B166771) or tert-butyl chloride-d9 can be reacted with 3-chlorobenzonitrile, which is then converted to the bupropion molecule. The most prevalent strategy is to introduce the tert-butyl-d9 group early in the synthetic sequence to ensure its presence in the final bupropion-d9 molecule before the subsequent reduction step. Strategically placing deuterium at sites that are not prone to metabolic cleavage, such as the tert-butyl group, ensures that the isotopic label is retained throughout metabolic processes, making it an excellent tracer. nih.gov

Table 1: Overview of Deuterium Incorporation Strategy

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | 3-chlorobenzonitrile, tert-butyl-d9 source (e.g., tert-butyl chloride-d9), AlCl₃ | Friedel-Crafts reaction to form the deuterated bupropion backbone. |

The reduction of the ketone in bupropion-d9 generates two diastereomers: threo- and erythro-dihydrobupropion-d9. While metabolic pathways in the body utilize specific enzymes, such as carbonyl reductases, to favor the formation of the erythro diastereomer nih.goviu.edu, chemical synthesis often yields a mixture of both.

Achieving stereoselectivity in the laboratory to favor the erythro form can be approached in two main ways:

Stereocontrolled Reduction: This involves the use of specific reducing agents and reaction conditions that sterically hinder the approach of the hydride to one face of the carbonyl, thereby favoring the formation of the erythro diastereomer. The choice of solvent and temperature can significantly influence the diastereomeric ratio.

Chromatographic Separation: More commonly, the reduction is performed non-selectively, producing a mixture of threo and erythro diastereomers. These diastereomers are then separated using chromatographic techniques. Chiral high-performance liquid chromatography (HPLC) is highly effective for this purpose, allowing for the isolation of the desired racemic erythro-dihydrobupropion-d9 from the threo form. nih.gov

Methodologies for Isotopic Purity Assessment

Once synthesized, it is crucial to determine the isotopic purity of the final compound, which quantifies the percentage of molecules that have successfully incorporated the deuterium label. The primary technique for this assessment is mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for assessing isotopic purity. nih.gov The synthesized compound is introduced into the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). The non-deuterated (d0) erythro-dihydrobupropion has a specific molecular weight, while the d9 version is heavier by nine daltons. By comparing the signal intensity of the ion corresponding to the d9 compound with that of the d0 compound, the isotopic enrichment can be calculated. Commercial standards for deuterated compounds often specify an atomic purity of over 99 atom % D. esschemco.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for unambiguous confirmation of the elemental composition and verifying the presence of the nine deuterium atoms. This technique can clearly resolve the d9 isotopologue from any residual, lower-deuterated or non-deuterated species.

Structural Elucidation Techniques for Deuterated Stereoisomers

Confirming the precise chemical structure and stereochemistry of rac erythro-Dihydrobupropion-d9 requires a combination of sophisticated analytical techniques.

¹H NMR: In the proton NMR spectrum of the d9 compound, the characteristic signal for the tert-butyl protons will be absent, providing direct evidence of successful deuteration. The other proton signals confirm the integrity of the rest of the molecular structure.

¹³C NMR: The carbon NMR spectrum will show the expected signals for the carbon skeleton.

2D NMR: Techniques like COSY and HSQC can be used to confirm the connectivity of atoms, while NOESY can provide information about the spatial proximity of protons, which is crucial for confirming the erythro relative stereochemistry.

Mass Spectrometry (MS): As mentioned for purity assessment, MS is also a key tool for structural elucidation. The fragmentation pattern of the molecule in the mass spectrometer provides information about its substructures, which can be compared to the expected fragmentation of dihydrobupropion. nih.gov

Chiral Chromatography: To confirm that the isolated compound is the erythro diastereomer and to verify that it is a racemic mixture, chiral HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) is used. iu.edunih.gov This technique can separate the erythro diastereomer from the threo diastereomer. Furthermore, it can separate the two enantiomers of the racemic erythro mixture, which elute as two distinct peaks. nih.gov

Circular Dichroism (CD): CD spectroscopy can be used to analyze the separated enantiomers from chiral chromatography. Each enantiomer will produce a mirror-image CD spectrum, confirming their stereochemical relationship.

Table 2: Analytical Techniques for Characterization and Elucidation

| Technique | Purpose | Key Findings |

|---|---|---|

| LC-MS/MS | Isotopic Purity Assessment, Quantification | Determines mass-to-charge ratio (m/z) to confirm deuteration and calculates isotopic enrichment. nih.gov |

| HRMS | Structural Confirmation | Provides exact mass measurement, confirming the elemental formula C₁₃H₁₁D₉ClNO. |

| NMR Spectroscopy | Structural Confirmation, Deuteration Verification | Absence of tert-butyl proton signals in ¹H NMR confirms d9 labeling; 2D NMR confirms stereochemistry. nih.gov |

| Chiral HPLC/UHPLC | Stereoisomer Separation | Separates erythro from threo diastereomers and resolves the two enantiomers of the racemic erythro form. iu.edu |

| Circular Dichroism (CD) | Stereochemical Confirmation | Provides spectral confirmation of the enantiomeric nature of the separated isomers. |

Metabolic Formation of Dihydrobupropion Isomers

Enzymatic Reduction Pathways of Bupropion (B1668061)

The conversion of bupropion to its hydrobupropion metabolites is catalyzed by enzymes known as carbonyl reductases (CRs). nih.gov These enzymes are primarily found in two superfamilies: the short-chain dehydrogenases/reductases (SDR) and the aldo-keto reductases (AKR). nih.gov The reduction process is dependent on the cofactor NADPH and occurs in various subcellular compartments, including the cytosol and microsomes. nih.gov Studies have shown that the formation of both threohydrobupropion and erythrohydrobupropion is significantly more pronounced in liver microsomes compared to the liver cytosol, by factors of 170- and 70-fold, respectively. nih.gov

Multiple carbonyl-reducing enzymes have been identified as participants in the biotransformation of bupropion. jst.go.jp The primary enzymes involved belong to the SDR and AKR superfamilies, each contributing to the formation of the dihydrobupropion isomers in a tissue- and compartment-specific manner. nih.govnih.gov

Research has conclusively identified 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a microsomal enzyme, as the principal catalyst for the formation of threohydrobupropion in the liver. nih.govbirmingham.ac.uknih.gov This enzyme, which is part of the SDR superfamily, stereoselectively reduces bupropion to threohydrobupropion, with no formation of the erythrohydrobupropion isomer observed from its action. nih.govbirmingham.ac.uknih.gov Molecular docking studies further support this by showing that R-bupropion fits favorably into the active site of 11β-HSD1, whereas S-bupropion does not bind optimally for reduction. nih.govnih.gov Inhibition studies using 18β-glycyrrhetinic acid in liver microsomes strongly suppress the formation of both dihydrobupropion metabolites, highlighting the significant role of microsomal reductases like 11β-HSD1. nih.gov

The aldo-keto reductase (AKR) superfamily of cytosolic enzymes also plays a role in bupropion reduction. nih.govnih.gov Specifically, enzymes such as AKR1C1, AKR1C2, and AKR1C3 have been shown to participate in the formation of both threohydrobupropion and erythrohydrobupropion. jst.go.jpdroracle.ai In the intestine, aldo-keto reductase 7 (AKR7) is believed to be the primary enzyme responsible for the formation of threohydrobupropion. nih.govpharmgkb.org The involvement of the AKR family helps explain the formation of dihydrobupropion metabolites in the cytosolic fraction of liver cells and in extrahepatic tissues like the intestine. nih.govnih.gov

Besides 11β-HSD1 and the AKR family, other reductases contribute to bupropion metabolism. Carbonyl reductase 1 (CBR1), a cytosolic enzyme, has been identified as a participant in the reducing biotransformation of bupropion. jst.go.jpnih.gov However, the formation of erythrohydrobupropion is not fully accounted for by these identified enzymes, suggesting that another, yet uncharacterized, carbonyl reductase is responsible for its generation. birmingham.ac.uknih.gov This is supported by experiments in 11β-HSD1-deficient mice, where threohydrobupropion formation was eliminated, but erythrohydrobupropion formation remained unaffected. nih.gov

| Enzyme | Superfamily | Cellular Location | Primary Metabolite(s) Formed | Key Tissue | Citation |

|---|---|---|---|---|---|

| 11β-HSD1 | SDR | Microsomal | Threohydrobupropion | Liver | nih.govnih.govbirmingham.ac.uknih.gov |

| AKR7A Family | AKR | Cytosolic | Threohydrobupropion | Intestine | nih.govpharmgkb.org |

| AKR1C1, AKR1C2, AKR1C3 | AKR | Cytosolic | Threohydrobupropion, Erythrohydrobupropion | Liver | jst.go.jpnih.govdroracle.ai |

| CBR1 | SDR | Cytosolic | Threohydrobupropion, Erythrohydrobupropion | Liver | jst.go.jpnih.gov |

Role of Carbonyl Reductases (CR)

Stereoselective Formation of erythro- and threo-Dihydrobupropion Diastereomers

The reduction of bupropion, which is administered as a racemic mixture of R- and S-enantiomers, is a highly stereoselective process. nih.govnih.gov The creation of a new chiral center during the reduction of the carbonyl group leads to the formation of two diastereomeric pairs: threo- and erythro-dihydrobupropion. nih.gov

The enzyme 11β-HSD1 exclusively catalyzes the conversion of R-bupropion to threohydrobupropion. nih.govnih.gov In human liver S9 fractions, the metabolism of R-bupropion predominantly yields R,R-threohydrobupropion, which accounts for approximately 50% of the total metabolites formed from this enantiomer. nih.gov Conversely, the formation of erythrohydrobupropion appears to arise from a different enzymatic pathway that has not yet been fully elucidated. birmingham.ac.uknih.gov This enzymatic specificity explains the stereoselective disposition of bupropion's metabolites observed in the body, where steady-state plasma concentrations of threohydrobupropion are significantly higher than those of erythrohydrobupropion. nih.gov

| Parent Enantiomer | Major Metabolite Formed | Percentage of Total Metabolites | Citation |

|---|---|---|---|

| R-Bupropion | R,R-Threohydrobupropion | ~50% | nih.gov |

| R-Bupropion | R,R-OH-bupropion | ~34% | nih.gov |

| R-Bupropion | S,R-Erythrohydrobupropion | ~8% | nih.gov |

Tissue-Specific Metabolic Contributions

The metabolic reduction of bupropion occurs in different tissues, with the liver and the intestine being the most significant sites. nih.govdroracle.ai However, the enzymatic machinery responsible for this transformation differs between these tissues.

The intestine also plays a role in the metabolic reduction of bupropion, although it does not contribute to the oxidative metabolism that forms hydroxybupropion (B195616). nih.gov In intestinal subcellular fractions, the formation of threohydrobupropion is primarily attributed to enzymes from the aldo-keto reductase family, likely AKR7. nih.govpharmgkb.org Inhibition studies have shown that carbenoxolone, an inhibitor of 11β-HSD1, significantly reduces threohydrobupropion formation in liver microsomes but has no significant effect in intestinal fractions, confirming the differential enzymatic contributions in these tissues. nih.gov

Hepatic Metabolism

The liver is the principal site for bupropion metabolism. droracle.ai Hepatic metabolism involves both oxidation by cytochrome P450 (CYP) enzymes to form hydroxybupropion and reduction by carbonyl reductases to form dihydrobupropion isomers. nih.govdroracle.ai Studies using human liver subcellular fractions have demonstrated that the liver is capable of forming both hydroxybupropion and threohydrobupropion to a similar extent, indicating that both the CYP2B6 and carbonyl reductase pathways are significant in hepatic metabolism. nih.gov

The formation of threohydrobupropion is the more dominant reductive pathway in the liver. nih.gov The enzyme 11β-hydroxysteroid dehydrogenase isozyme 1 (11β-HSD1), located in the liver microsomes, has been identified as the main enzyme responsible for the formation of threohydrobupropion. nih.govresearchgate.net In contrast, the formation of erythrohydrobupropion in the liver is very limited across all subcellular fractions (microsomes, cytosol, and S9 fractions). nih.gov This suggests that while other carbonyl reductases are responsible for generating erythrohydrobupropion, this is a minor pathway in the liver compared to the formation of threohydrobupropion. nih.govresearchgate.net The steady-state plasma concentration of racemic threohydrobupropion is substantially higher than that of racemic erythrohydrobupropion, which is likely due to this stereoselective reduction process in the liver. nih.gov

Intestinal Metabolism

The intestine also contributes to the metabolism of bupropion, but its metabolic activity is distinct from that of the liver. nih.govdroracle.ai In vitro studies using intestinal subcellular fractions (microsomes, cytosol, and S9 fractions) have shown that the only bupropion metabolite formed in the intestine is threohydrobupropion. nih.gov Neither hydroxybupropion nor erythrohydrobupropion are detected in intestinal fractions, which suggests that the enzymes responsible for their formation (CYP2B6 for hydroxybupropion and specific carbonyl reductases for erythrohydrobupropion) are absent or have negligible activity in the intestine. nih.gov

In Vitro Models for Metabolic Pathway Characterization

The elucidation of metabolic pathways for compounds like bupropion relies heavily on in vitro models that utilize different components of the cell to isolate and study specific enzymatic reactions.

Use of Subcellular Fractions (Microsomes, S9 Fractions, Cytosols)

To understand the complex, tissue-specific metabolism of bupropion, researchers use various subcellular fractions derived from tissues like the liver and intestine. nih.govresearchgate.net These fractions allow for the separate investigation of different enzymatic systems.

Microsomes: This fraction is prepared from the endoplasmic reticulum and contains the majority of the cytochrome P450 (CYP) enzymes. nih.gov Liver microsomes are extensively used to study the oxidative metabolism of bupropion to hydroxybupropion by CYP2B6. nih.gov Microsomes also contain some carbonyl reductases, such as 11β-HSD1, which is involved in threohydrobupropion formation. nih.gov

Cytosol: This is the soluble component of the cell cytoplasm and contains a variety of soluble enzymes, including many carbonyl reductases. nih.gov Studying the cytosolic fraction is crucial for understanding the formation of dihydrobupropion metabolites, as many of the responsible CR enzymes are located there. nih.gov

S9 Fractions: This fraction contains both the microsomes and the cytosol. nih.gov The use of the S9 fraction provides a more comprehensive picture of metabolism within the cell, as it includes both the CYP-mediated oxidative pathways (microsomal) and the reductive pathways catalyzed by cytosolic enzymes. nih.govnih.gov For bupropion, comparing results from microsomes, cytosol, and S9 fractions helps to determine the relative contributions of different enzymes and cellular compartments to the formation of its various metabolites. nih.gov For example, the finding that threohydrobupropion is formed in all three liver fractions (microsomes, cytosol, and S9) while hydroxybupropion is primarily formed in microsomes, underscores the different locations of the enzymes involved. nih.gov

Enzyme Kinetic Studies of Dihydrobupropion Formation

Enzyme kinetic studies are performed to quantify the rate and efficiency of metabolite formation. By incubating varying concentrations of a substrate (like bupropion) with a specific enzyme source (such as liver microsomes or S9 fractions), researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.govnih.gov The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate, while Vmax represents the maximum rate of the reaction. The ratio of Vmax to Km gives a measure of the enzyme's catalytic efficiency, known as intrinsic clearance (Clint). nih.gov

Studies on bupropion have revealed marked stereoselectivity in its metabolism. nih.gov Kinetic analyses in human liver microsomes (HLMs) showed that the intrinsic clearance (Clint) for the formation of SS-threohydrobupropion was over 42-fold higher than for its diastereomer, RR-threohydrobupropion. nih.gov The formation of erythrohydrobupropion was found to be a very minor pathway in all liver subcellular fractions. nih.gov

The table below summarizes the kinetic parameters for the formation of dihydrobupropion isomers in various human liver subcellular fractions.

| Subcellular Fraction | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Clint (Vmax/Km) |

|---|---|---|---|---|

| Liver Microsomes | erythrohydrobupropion | 41.5 ± 26.6 | 2.6 ± 0.3 | - |

| Liver S9 | erythrohydrobupropion | 107.0 ± 32.1 | 4.2 ± 0.3 | - |

| Liver Cytosol | erythrohydrobupropion | 274.4 ± 254.0 | 3.7 ± 1.2 | - |

| Liver Microsomes | threohydrobupropion | 186.0 ± 32.5 | 99.0 ± 5.0 | - |

| Liver S9 | threohydrobupropion | 265.0 ± 29.7 | 98.0 ± 3.0 | - |

| Pooled Liver Microsomes | SS-threohydrobupropion | 128.0 ± 19.8 | 1330.0 ± 60.0 | 10.4 |

| Pooled Liver Microsomes | RR-threohydrobupropion | 299.0 ± 69.8 | 71.5 ± 6.4 | 0.2 |

Data sourced from multiple studies. nih.govnih.gov Note: The formation of erythrohydrobupropion was minimal. nih.gov Dashes indicate data not provided in the cited sources.

Stereochemical Considerations in Bupropion Metabolism and Its Deuterated Metabolites

Chiral Disposition of Bupropion (B1668061) and its Dihydro Metabolites

Bupropion is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)-bupropion and (R)-bupropion. nih.govnih.gov These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and pharmacokinetic properties. The primary metabolic pathways of bupropion involve oxidation to hydroxybupropion (B195616) and reduction to dihydrobupropion. The reduction of the ketone group in bupropion leads to the formation of two diastereomeric amino alcohols: erythro-dihydrobupropion and threo-dihydrobupropion. nih.gov Each of these diastereomers can exist as a pair of enantiomers.

The disposition of these various stereoisomers in the body is highly stereoselective. nih.gov Studies in healthy volunteers have shown that after administration of racemic bupropion, the plasma concentrations of (R)-bupropion are significantly higher than those of (S)-bupropion. pharmgkb.org This suggests a preferential metabolism or lower bioavailability of the (S)-enantiomer.

The formation of the dihydrobupropion metabolites is also stereoselective. The enzymes responsible for the reduction of bupropion's carbonyl group, primarily carbonyl reductases and 11β-hydroxysteroid dehydrogenase 1, exhibit stereospecificity, leading to different plasma concentrations of the erythro- and threo-dihydrobupropion enantiomers. nih.gov Specifically, 11β-hydroxysteroid dehydrogenase 1 appears to be the primary enzyme responsible for the formation of threo-dihydrobupropion. nih.gov

Impact of Stereochemistry on Metabolic Fate

The three-dimensional arrangement of atoms in the bupropion molecule and its metabolites profoundly influences how they are processed in the body. The enzyme cytochrome P450 2B6 (CYP2B6) is the primary enzyme responsible for the hydroxylation of bupropion to its active metabolite, hydroxybupropion. nih.gov Research has demonstrated that this hydroxylation is stereoselective, with a preference for the (S)-enantiomer of bupropion. nih.gov The intrinsic clearance of (S)-bupropion by CYP2B6 is about three times higher than that of (R)-bupropion. nih.gov

This stereoselectivity extends to the subsequent metabolism of the metabolites. For instance, the glucuronidation of bupropion metabolites is also a stereoselective process. nih.gov The differential metabolism of the enantiomers contributes to the observed differences in their plasma concentrations and potential pharmacological effects.

Diastereomeric Relationships of erythro- and threo-Dihydrobupropion

The reduction of the carbonyl group in bupropion creates a new chiral center, resulting in the formation of two pairs of diastereomers: erythro-dihydrobupropion and threo-dihydrobupropion. nih.gov Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. byjus.comchiralpedia.com

In the context of dihydrobupropion, the terms "erythro" and "threo" describe the relative configuration of the two chiral centers. In a Fischer projection, if the two similar substituents on the adjacent chiral carbons are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer. uwindsor.ca Each of these diastereomers, erythro-dihydrobupropion and threo-dihydrobupropion, exists as a pair of enantiomers. nih.gov

The plasma exposure of threo-dihydrobupropion is generally higher than that of erythro-dihydrobupropion. nih.gov This is likely due to the stereoselective reduction of bupropion by specific enzymes. nih.gov The distinct stereochemistry of these diastereomers can lead to differences in their pharmacological activity and how they interact with biological targets.

Racemization Dynamics and Deuterium's Influence on Stereochemical Stability

Bupropion enantiomers have been observed to undergo racemization, the process of converting an enantiomerically pure or enriched mixture into a racemic mixture. nih.gov This process can occur in biological systems and can complicate the interpretation of stereoselective pharmacokinetics.

The introduction of deuterium (B1214612) into the bupropion molecule, creating compounds like rac-erythro-dihydrobupropion-d9, has been shown to influence these racemization dynamics. Studies have demonstrated that deuterated bupropion analogs exhibit a decrease in racemization compared to their non-deuterated counterparts. researchgate.netnih.gov This increased stereochemical stability is a significant aspect of using deuterated compounds in pharmaceutical research.

Advanced Analytical Methodologies for Deuterated Dihydrobupropion

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of drug metabolites in biological matrices. Its high selectivity and sensitivity are indispensable for pharmacokinetic and metabolic studies.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. nih.gov rac erythro-Dihydrobupropion-d9 is employed as an internal standard for the quantification of its non-labeled counterpart, erythrohydrobupropion. The fundamental principle behind using a deuterated standard is that its physical and chemical properties are nearly identical to the analyte of interest. clearsynth.com This results in similar behavior during sample extraction, chromatographic elution, and ionization, which allows it to accurately correct for procedural losses and matrix-induced signal suppression or enhancement. nih.govclearsynth.com

The development of a robust analytical method hinges on the selection of an appropriate internal standard. nih.gov A deuterated standard is considered the gold standard because the mass difference created by the deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the endogenous analyte, while ensuring they co-elute from the liquid chromatography column. clearsynth.commdpi.com This co-elution is critical for compensating for any fluctuations in instrument performance during the analysis. mdpi.com Research has demonstrated the successful use of d9-erythrohydrobupropion as an internal standard in methods designed to quantify bupropion's major metabolites in various biological samples. nih.gov

Achieving effective chromatographic separation of bupropion's metabolites, which include stereoisomers like erythrohydrobupropion and threohydrobupropion, is essential for accurate quantification. ijper.org Optimization of the separation is a multi-faceted process involving the careful selection of the stationary phase, mobile phase composition, and gradient elution parameters. researchgate.net

Reversed-phase columns, such as C18 or phenyl columns, are commonly utilized for this purpose. ijper.orgnih.gov The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) and acetonitrile, combined with an aqueous buffer to control pH. ijper.orgnih.gov For instance, one effective method used a mobile phase of methanol, acetonitrile, and a 5mM ammonium (B1175870) bicarbonate buffer adjusted with ammonium hydroxide, delivered in a gradient elution. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analytical run, is often necessary to achieve adequate resolution between the different metabolites, which can have closely related retention times. nih.govnih.gov Further optimization of parameters such as column temperature and mobile phase flow rate can significantly enhance peak shape and separation efficiency. nih.govmdpi.com

The mass spectrometer is operated to selectively detect and quantify both the analyte and its deuterated internal standard. This is typically performed using electrospray ionization (ESI) in the positive ion mode, coupled with Multiple Reaction Monitoring (MRM). nih.govnih.gov MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each compound.

For erythrohydrobupropion, a common MRM transition is the precursor ion at a mass-to-charge ratio (m/z) of 242, which fragments to a product ion at m/z 168. nih.gov The corresponding deuterated internal standard, d9-erythrohydrobupropion, would have a different precursor ion m/z due to the nine deuterium atoms, while potentially sharing a common product ion or having its own unique transition. The instrument's source and compound-specific parameters must be meticulously optimized to maximize sensitivity. This includes adjusting voltages, gas flows, and temperatures to achieve the most efficient ionization and fragmentation. nih.govnih.gov

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| MRM Transition (Erythrohydrobupropion) | m/z 242 → 168 | nih.gov |

| Ion Spray Voltage | 4000 - 5500 V | nih.govnih.gov |

| Source Temperature | 300 - 650 °C | nih.govnih.gov |

| Curtain Gas | 10 - 15 L/h | nih.gov |

| Collision Gas | Medium / 5 L/h | nih.govnih.gov |

Chiral Chromatography for Stereoisomer Separation and Quantification

Since bupropion (B1668061) and its metabolites are chiral molecules, their enantiomers can exhibit different pharmacological activities. nih.gov Therefore, methods that can separate and quantify individual stereoisomers are crucial. Chiral chromatography is the primary technique used to achieve this enantioseparation. nih.gov

Direct chiral separation is most often accomplished using high-performance liquid chromatography (HPLC) columns packed with a chiral stationary phase (CSP). nih.govwvu.edu These phases create a chiral environment where the enantiomers of a racemic compound form transient, diastereomeric complexes with different stability, leading to different retention times and thus, separation. youtube.com Several classes of CSPs have been successfully developed and used for the analysis of bupropion and its metabolites.

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.gov Columns such as those based on cellulose tris(3-chloro-5-methylphenylcarbamate) or specific commercial columns like Lux Cellulose-3 have proven effective in separating the stereoisomers of dihydrobupropion. nih.govnih.gov

Protein-based CSPs: These phases use proteins, such as α1-acid glycoprotein (B1211001) (AGP) or ovomucoid, immobilized on silica. nih.govnih.gov The complex three-dimensional structure of the protein provides multiple sites for chiral interaction. Ovomucoid columns have been specifically investigated for the chiral separation of bupropion enantiomers. nih.gov

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that have a chiral, cone-like structure. nih.govntu.edu.sg β-cyclodextrin is a popular choice for a chiral stationary phase due to its effective chiral recognition capabilities. ntu.edu.sg

The choice of mobile phase is as critical as the choice of the chiral stationary phase for achieving successful stereoselective resolution. nih.gov The composition of the mobile phase directly influences the interactions between the analyte enantiomers and the CSP. Optimization involves systematically adjusting various parameters to maximize the resolution between the enantiomeric peaks.

Key parameters for optimization include the type and concentration of the organic modifier (e.g., methanol, acetonitrile, isopropanol), the pH of the mobile phase, and the type and concentration of the buffer or additives. nih.govnih.gov For example, when using an ovomucoid column, factors like the concentration of the organic modifier and the mobile phase pH were identified as significant influencers of the separation. nih.gov In another method using a cellulose-based CSP, a mobile phase containing methanol, acetonitrile, and an ammonium bicarbonate buffer was optimized to resolve the enantiomers of erythrohydrobupropion and threohydrobupropion. nih.gov The subtle balance of these components modifies the hydrogen bonding, dipole-dipole, and steric interactions that govern chiral recognition, allowing for fine-tuning of the separation.

| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase Components | Reference |

|---|---|---|---|

| Polysaccharide-based | Lux Cellulose-3 | Methanol, Acetonitrile, Ammonium Bicarbonate Buffer | nih.gov |

| Protein-based | Ovomucoid | Organic Modifier (e.g., Acetonitrile), Buffer (e.g., Phosphate) | nih.gov |

| Protein-based | α1-acid glycoprotein (AGP) | Organic Modifier, Buffer | nih.govnih.gov |

| Cyclodextrin-based | β-cyclodextrin | Aqueous Buffers, Organic Modifiers | ntu.edu.sg |

Validation of Bioanalytical Methods for Research Applications

The validation of bioanalytical methods is a cornerstone of drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as rac erythro-Dihydrobupropion-d9, is critical for achieving the accuracy and precision required. This deuterated standard, which has a molecular weight of 278.21 g/mol , is chemically identical to the analyte of interest but is distinguishable by mass spectrometry due to its heavier isotopic composition. This allows it to be added to a biological sample at a known concentration to account for variability during sample processing, extraction, and analysis.

Assessment of Linearity and Range

Linearity in a bioanalytical method demonstrates that the response of the analytical instrument is directly proportional to the concentration of the analyte over a specified range. The range of an assay is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been shown to be precise, accurate, and linear.

For the quantification of the non-deuterated enantiomers of erythro-dihydrobupropion, methods utilizing a deuterated internal standard have established a reliable analytical range. The lower limit of this range is defined by the Limit of Quantification (LOQ). For instance, a stereoselective liquid chromatography–tandem mass spectrometry (LC-MS/MS) method has demonstrated a quantifiable range starting from an LOQ of 0.15 ng/mL for the enantiomers of erythro-hydrobupropion. nih.govnih.gov Another validated assay established the LOQ for erythrohydrobupropion enantiomers at 1 ng/mL. nih.gov The establishment of a linear relationship across a defined concentration range is fundamental for the accurate reporting of metabolite concentrations in research samples.

Precision and Accuracy in Complex Matrices

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measured value to a known true value. These parameters are crucial for ensuring the reliability of data from complex biological matrices like human plasma. The use of rac erythro-Dihydrobupropion-d9 as an internal standard is instrumental in achieving high precision and accuracy.

Studies have reported detailed precision and accuracy data for the quantification of erythro-dihydrobupropion. One comprehensive validation reported the following metrics: nih.govnih.gov

Intra-day Precision: Ranged from 3.4% to 15.4%.

Intra-day Accuracy: Ranged from 80.6% to 97.8%.

Inter-day Precision: Ranged from 6.1% to 19.9%.

Inter-day Accuracy: Ranged from 88.5% to 99.9%.

Another validated stereoselective bioanalytical method reported that both intra- and inter-assay precision and accuracy were within 12% for each analyte, including the erythrohydrobupropion enantiomers. nih.gov

Table 1: Summary of Precision and Accuracy Data for erythro-Dihydrobupropion Quantification

| Validation Parameter | Study 1 nih.govnih.gov | Study 2 nih.gov |

|---|---|---|

| Intra-day Precision | 3.4% - 15.4% | < 12% |

| Inter-day Precision | 6.1% - 19.9% | < 12% |

| Intra-day Accuracy | 80.6% - 97.8% | within 12% of nominal |

| Inter-day Accuracy | 88.5% - 99.9% | within 12% of nominal |

Sensitivity and Limit of Quantification (LOQ)

The sensitivity of a bioanalytical method is its ability to differentiate and quantify the analyte from the background noise of the sample matrix. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

The development of highly sensitive LC-MS/MS methods allows for the detection of very low concentrations of bupropion metabolites. The use of a deuterated internal standard like rac erythro-Dihydrobupropion-d9 is key to achieving this sensitivity. Different validated methods have reported varying LOQs, reflecting the specific instrumentation and procedures used.

Table 2: Reported Limits of Quantification (LOQ) for erythro-Dihydrobupropion Enantiomers

| Analytical Method | Reported LOQ | Source |

|---|---|---|

| Stereoselective HPLC-MS/MS | 0.15 ng/mL | nih.gov, nih.gov |

These low LOQs demonstrate the high sensitivity of modern analytical techniques, enabling detailed pharmacokinetic studies even when metabolite concentrations are minimal. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the structure of organic molecules. For isotopically labeled compounds like rac erythro-Dihydrobupropion-d9, NMR is indispensable not only for structural elucidation but also for confirming the position and extent of deuterium incorporation.

For highly deuterated compounds (where deuterium enrichment is greater than 98%), conventional proton (¹H) NMR can be limited due to the weak signals from the few remaining protons. sigmaaldrich.com In these cases, Deuterium (²H) NMR emerges as a superior alternative. sigmaaldrich.com A ²H-NMR experiment directly observes the deuterium nuclei, providing a clean spectrum without interference from signals of natural abundance protons. sigmaaldrich.com This allows for unambiguous verification of the deuteration sites, such as the nine deuterium atoms on the tert-butyl group of rac erythro-Dihydrobupropion-d9. sigmaaldrich.comsynzeal.com

Furthermore, advanced NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for confirming the stereochemistry of the molecule. These methods can distinguish between diastereomers, such as the erythro and threo forms of dihydrobupropion, by analyzing the spatial relationships between different atoms in the molecule. The structural characterization of bupropion metabolites, including the determination of hydroxylation sites, has been successfully achieved using NMR spectroscopy on samples isolated from human urine. nih.gov The application of ²H-NMR to biofluids has been shown to be a viable method for directly identifying drug metabolites in biological samples. nih.gov

Applications of Rac Erythro Dihydro Bupropion D9 in Preclinical Research

Utilization as a Stable Isotope-Labeled Internal Standard in Bioanalysis

The most prominent application of rac erythro-Dihydrobupropion-d9 is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The incorporation of nine deuterium (B1214612) atoms results in a chemically identical molecule to the non-deuterated erythrohydrobupropion, yet with a distinct mass-to-charge ratio (m/z). This property is paramount for accurate quantification of the analyte in complex biological matrices such as plasma and urine.

In a typical LC-MS/MS assay, a known quantity of rac erythro-Dihydrobupropion-d9 is added to the biological sample prior to extraction and analysis. Since the deuterated standard co-elutes with the endogenous analyte and experiences similar ionization and matrix effects, it effectively normalizes for variations in sample preparation and instrument response. This leads to enhanced precision and accuracy in the quantification of erythrohydrobupropion. nih.gov

A stereoselective bioanalytical method for bupropion (B1668061) and its metabolites, including erythrohydrobupropion, utilized deuterated internal standards for quantification in human plasma. nih.gov The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode to selectively detect the parent and product ions of both the analyte and its deuterated internal standard.

| Analyte | MRM Transition (m/z) | Internal Standard | MRM Transition (m/z) |

| erythrohydrobupropion | 240.2 > 184.1 | erythrohydrobupropion-d9 | 249.2 > 185.0 |

| Data derived from a stereoselective LC-MS/MS assay for bupropion and its metabolites. nih.gov |

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are crucial in preclinical research to predict the in vivo metabolic fate of a drug candidate. These studies typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes to determine its rate of metabolism. While these studies primarily focus on the parent drug, understanding the stability of its major metabolites is also critical.

The formation of erythrohydrobupropion is a known metabolic pathway for bupropion. nih.govnih.gov In vitro studies have demonstrated that bupropion is metabolized to erythrohydrobupropion, although to a lesser extent than threohydrobupropion. nih.govnih.gov The use of rac erythro-Dihydrobupropion-d9 in such studies can serve multiple purposes. It can be used as a reference standard to confirm the identity of the metabolite formed from the non-deuterated parent drug. Furthermore, by comparing the metabolic fate of rac erythro-Dihydrobupropion-d9 to its non-deuterated counterpart, researchers can investigate any potential kinetic isotope effects on its further metabolism.

Mechanistic Studies of Carbonyl Reductase Activity and Inhibition

The formation of erythrohydrobupropion from bupropion is primarily mediated by the reduction of its ketone group, a reaction catalyzed by carbonyl reductases. wikipedia.orgnih.gov Specifically, 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) and aldo-keto reductases (AKRs) have been implicated in this biotransformation. wikipedia.orgnih.gov However, the formation of erythrohydrobupropion was not altered in experiments with microsomes from 11β-HSD1-deficient mice, suggesting the involvement of other carbonyl reductases in its generation. nih.gov

rac erythro-Dihydrobupropion-d9 can be a valuable tool in mechanistic studies aimed at further characterizing these enzymatic pathways. By using the deuterated compound as a substrate, researchers can investigate the stereoselectivity and kinetics of the enzymes responsible for its potential further metabolism. Additionally, in competitive inhibition studies, rac erythro-Dihydrobupropion-d9 can be used to probe the active sites of these enzymes and to screen for potential inhibitors without the confounding factor of its own rapid metabolism.

Investigation of Stereoselective Metabolism in Biological Systems (Non-Human)

Bupropion is a chiral molecule, and its metabolism is highly stereoselective, leading to the formation of different stereoisomers of its metabolites. nih.govnih.gov The reduction of bupropion to erythrohydrobupropion creates a second chiral center, resulting in two possible diastereomers: (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion. wikipedia.org

Preclinical studies in animal models, such as rats and mice, are essential for understanding the stereoselective disposition of bupropion and its metabolites. nih.govfrontiersin.org In these non-human biological systems, rac erythro-Dihydrobupropion-d9 serves as an invaluable analytical tool. Its use as an internal standard in stereoselective LC-MS/MS methods allows for the precise and accurate quantification of the individual erythrohydrobupropion enantiomers in plasma, brain, and other tissues. This enables researchers to investigate species-specific differences in the stereoselective formation and elimination of these metabolites, providing insights into potential differences in pharmacological activity and toxicity. For instance, studies have shown that in rats, the exposure to certain bupropion metabolites can differ between plasma and brain tissue. frontiersin.org

Application in Quantitative Metabolic Tracing Experiments

Quantitative metabolic tracing, or flux analysis, using stable isotope-labeled compounds is a powerful technique to map the flow of atoms through metabolic pathways. While direct studies employing rac erythro-Dihydrobupropion-d9 for this specific purpose are not widely reported, its properties make it an ideal candidate for such experiments.

In a hypothetical quantitative metabolic tracing study, an animal model could be administered a deuterated precursor of bupropion. Subsequently, the appearance of the deuterium label in the various metabolites, including the erythrohydrobupropion pool, would be monitored over time using LC-MS/MS. By quantifying the enrichment of rac erythro-Dihydrobupropion-d9, researchers could determine the rate of its formation from the parent drug and its subsequent turnover. This would provide a dynamic and quantitative understanding of the bupropion metabolic network in a preclinical setting.

Exploring Deuterium Isotope Effects on Metabolism and Epimerization in Animal Models

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the bond to the heavier isotope is stronger and thus, reactions involving the cleavage of this bond proceed at a slower rate. This principle can be exploited to modulate the metabolic profile of a drug.

A study on deuterated bupropion analogs (d4 and d10) demonstrated that selective deuteration can significantly reduce racemization and decrease the formation of metabolites in human liver microsomes and primary human hepatocytes. nih.gov Specifically, the metabolism of deuterated bupropion analogs to both hydroxybupropion (B195616) and the reductive metabolites, threo- and erythro-hydrobupropion, was significantly lower than that of the non-deuterated bupropion.

| Compound | % Decrease in Racemization | % Decrease in Hydroxybupropion Formation (in hepatocytes) | % Decrease in Threo/Erythro-hydrobupropion Formation (in hepatocytes) |

| R-d4 Bupropion | ~20-25% | Significant | Significant |

| S-d4 Bupropion | ~20-25% | Significant | Significant |

| R-d10 Bupropion | ~20-25% | Significant | Significant |

| S-d10 Bupropion | ~20-25% | Significant | Significant |

| Data adapted from a study on selective deuteration of bupropion. nih.gov |

These findings in human-derived in vitro systems strongly suggest that similar deuterium isotope effects would be observable in animal models. The use of rac erythro-Dihydrobupropion-d9 in preclinical animal studies would allow researchers to directly investigate the in vivo consequences of deuteration on the further metabolism and potential epimerization of this specific metabolite.

Role in Drug-Enzyme Interaction Studies (Non-Clinical)

Bupropion and its metabolites are known to interact with various drug-metabolizing enzymes, most notably acting as inhibitors of cytochrome P450 2D6 (CYP2D6). wikipedia.orgnih.gov Erythrohydrobupropion contributes to this inhibition. wikipedia.org Understanding these interactions is crucial for predicting potential drug-drug interactions.

In non-clinical drug-enzyme interaction studies, rac erythro-Dihydrobupropion-d9 serves as a more stable probe compared to its non-deuterated counterpart. Because the deuteration can slow down its metabolism, the concentration of the inhibitor remains more constant during the in vitro incubation with the enzyme. This allows for a more accurate determination of its inhibitory potency (e.g., IC50 or Ki values) against specific enzymes like CYP2D6. By using a more metabolically stable inhibitor, researchers can obtain clearer and more reliable data on the potential for drug-drug interactions mediated by this metabolite.

Future Directions and Research Opportunities

Elucidation of Uncharacterized Enzymatic Pathways for Dihydrobupropion Formation

Bupropion (B1668061) undergoes extensive metabolism, with the formation of its three primary active metabolites—hydroxybupropion (B195616), and the diastereomers threo- and erythrohydrobupropion—being a key area of study. nih.govnih.govdrugbank.com While the formation of hydroxybupropion is primarily mediated by CYP2B6, the reductive pathways leading to the dihydrobupropion isomers are less understood. nih.gov It is known that carbonyl reductases are involved, with some evidence pointing towards the role of 11β-hydroxysteroid dehydrogenase (11β-HSD) and enzymes from the aldo-keto reductase (AKR) family 7. nih.govdrugbank.com

Future research must focus on definitively identifying and characterizing the specific human cytosolic and mitochondrial reductases responsible for converting bupropion to its dihydrobupropion metabolites. The use of rac erythro-Dihydrobupropion-d9 as a stable-labeled internal standard will be indispensable in these investigations, allowing for precise quantification of the metabolite's formation in various in vitro systems, such as human liver microsomes and cytosolic fractions. nih.gov This will help to clarify the full enzymatic machinery behind bupropion's reductive metabolism.

Advanced Spectroscopic Characterization of Deuterated Metabolites

Advanced spectroscopic methods are crucial for the unequivocal structural confirmation of deuterated compounds like rac erythro-Dihydrobupropion-d9. While mass spectrometry (MS) is standard for confirming molecular weight, more sophisticated techniques can provide deeper structural insights.

High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition and the successful incorporation of all nine deuterium (B1214612) atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which is essential for developing highly specific and sensitive analytical methods. drugbank.commassbank.jp Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HSQC, can be employed to definitively determine the exact positions of the deuterium labels on the erythro-dihydrobupropion molecule. This level of detailed characterization ensures the integrity of the deuterated standard for use in quantitative bioanalysis.

Development of Novel Analytical Techniques for Stereoisomer Profiling

The stereoisomers of bupropion's metabolites can have different pharmacological activities and dispositions, making their individual quantification essential. researchgate.netnih.gov Current methods for separating the enantiomers of bupropion and its metabolites often utilize chiral high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov These methods can successfully separate and quantify the enantiomers of bupropion, hydroxybupropion, and the diastereomers of dihydrobupropion from biological matrices like human plasma. nih.govnih.gov

However, there is an ongoing need to develop faster and more efficient chiral separation techniques. researchgate.net Future research could explore advanced methods like supercritical fluid chromatography (SFC) for this purpose. In the development and validation of any new stereoselective assay, rac erythro-Dihydrobupropion-d9 and other deuterated analogs serve as ideal internal standards. nih.govijper.org Their use ensures accuracy and precision by accounting for variations during sample preparation and analysis. nih.gov

Computational Modeling of Enzyme-Metabolite Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, offers powerful tools to investigate the interactions between metabolizing enzymes and bupropion's various stereoisomers. nih.govmdpi.com These in silico methods can predict how substrates like bupropion and its metabolites bind to the active sites of enzymes such as CYP2B6 and various reductases. nih.govnih.gov

By building and simulating models of these enzyme-metabolite complexes, researchers can gain insights into the structural basis for stereoselective metabolism. nih.gov Incorporating deuterated analogs like rac erythro-Dihydrobupropion-d9 into these models can help to simulate and understand the kinetic isotope effect at a molecular level. This can explain observed differences in metabolic rates between deuterated and non-deuterated compounds and can help predict the metabolic fate of newly designed research compounds. nih.gov

Application of Deuterated Metabolites in Non-Clinical Biomarker Discovery

Metabolomics, the systematic study of small-molecule metabolites, is a powerful approach for discovering biomarkers for disease diagnosis, prognosis, and therapeutic response. nih.govnih.govmdpi.com In this context, deuterated compounds like rac erythro-Dihydrobupropion-d9 can be valuable tools in non-clinical research.

In preclinical studies, stable isotope-labeled compounds can be used as tracers to follow metabolic pathways and identify previously unknown downstream metabolites. nih.gov By administering a deuterated standard, researchers can distinguish it and its subsequent metabolic products from their endogenous, non-deuterated counterparts. This approach can help uncover novel metabolic perturbations and identify potential new biomarkers associated with a compound's efficacy or toxicity in animal models, providing crucial information before moving to clinical trials. nih.govmdpi.com

Strategic Deuteration for Modulating Metabolic Profiles in Research Compounds

Strategically replacing hydrogen with deuterium at sites of metabolism can alter a drug's pharmacokinetic profile, a concept known as the kinetic isotope effect. nih.govjuniperpublishers.comnih.gov This modification can slow down metabolism, potentially reducing the formation of toxic metabolites or increasing the exposure to active forms of a drug. nih.govnih.gov

Studies on bupropion have already demonstrated that deuteration can decrease racemization and significantly reduce the formation of metabolites like hydroxybupropion. nih.gov The knowledge gained from synthesizing and studying compounds like rac erythro-Dihydrobupropion-d9 can be applied to new drug candidates. By identifying metabolic "soft spots" on a research compound, medicinal chemists can selectively introduce deuterium to block or slow down undesirable metabolic pathways, a strategy referred to as "metabolic shunting". juniperpublishers.comnih.gov This can lead to the development of new chemical entities with improved metabolic stability, safety, and efficacy. juniperpublishers.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.